SAFit1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAFit1 is a selective inhibitor of the FK506-binding protein 51 (FKBP51), which is a protein involved in various stress-related diseases such as depression, anxiety, chronic pain, and obesity . The compound has gained attention due to its potential therapeutic applications and its ability to selectively target FKBP51 over its close homolog FKBP52 .
Scientific Research Applications
SAFit1 has several scientific research applications, including:
Mechanism of Action
Target of Action
SAFit1 is a specific inhibitor of the FK506 binding protein 51 (FKBP51) . FKBP51 is a member of the FK506-binding protein (FKBP) family, which are key intracellular co-receptors for natural products like FK506 and Rapamycin . These proteins participate in regulatory protein-protein interactions and have been linked to various diseases .
Mode of Action
This compound interacts with FKBP51 with a Ki value of 4±0.3 nM . It shows over 10,000-fold selectivity for FKBP51 over FKBP52 .
Biochemical Pathways
FKBP51, the target of this compound, belongs to the immunophilin family. Many FKBPs possess a cis-trans peptidyl-prolyl isomerase (PPIase) activity . They can act as a co-receptor for natural products FK506 and Rapamycin. By binding these drugs, a complex is formed, which exhibits immunosuppressive effects via a gain-of-function mechanism . The endogenous functions of FKBPs are increasingly being uncovered, and several homologs have been linked to pathological processes .
Result of Action
This compound has been shown to stimulate neurite outgrowth in two neuronal cell lines as well as in primary hippocampal neurons . This suggests that this compound may have a role in promoting neuronal growth and development.
Biochemical Analysis
Biochemical Properties
SAFit1 interacts with FKBP51, a protein that participates in regulatory protein-protein interactions . This compound has a binding affinity of 0.077 μM for FKBP51 . The interaction between this compound and FKBP51 is characterized by high ligand efficiency and reduced molecular weight .
Cellular Effects
This compound influences cell function by selectively inhibiting FKBP51 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . The selective inhibition of FKBP51 by this compound over its closest homolog FKBP52 is a key aspect of its cellular effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FKBP51 . This binding inhibits the activity of FKBP51, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of FKBP51 . It interacts with FKBP51 and can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research . Current studies are investigating any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
The synthesis of SAFit1 involves several steps, including the formation of a pipecolic ester moiety. The synthetic route typically includes the following steps :
Formation of the pipecolic ester: This involves the reaction of pipecolic acid with an appropriate alcohol under esterification conditions.
Introduction of the pyrazole ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Final assembly: The final compound is assembled by coupling the pipecolic ester with the pyrazole derivative under suitable conditions.
Chemical Reactions Analysis
SAFit1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the pyrazole ring, where different substituents can be introduced.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
SAFit1 is compared with other FKBP51 inhibitors such as SAFit2 and various pyrazole derivatives . The uniqueness of this compound lies in its improved ligand efficiency, reduced molecular weight, and lower hydrophobicity compared to SAFit2 . Similar compounds include:
SAFit2: Another FKBP51 inhibitor with a larger molecular size and different pharmacokinetic properties.
Pyrazole derivatives: Various pyrazole-containing compounds that exhibit different binding affinities and selectivities for FKBP51.
This compound stands out due to its balance of selectivity, potency, and drug-like properties, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQZPFWOEOOISR-AKTKKGGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes SAFit1 a promising compound for further research in glioblastoma treatment?
A: this compound exhibits selective inhibition of FK506 Binding Protein 51 (FKBP51) [, ]. Research suggests that FKBP51 plays a role in glioblastoma resistance to treatment and influences Programmed death-ligand 1 (PD-L1) expression []. High PD-L1 levels are associated with a poor prognosis in glioblastoma patients. This compound's ability to potentially modulate these factors makes it an interesting candidate for further investigation in this area.
Q2: What are the future research directions for this compound in the context of glioblastoma and other potential applications?
A: Further research is crucial to fully understand this compound's mechanism of action in regulating PD-L1 expression and influencing glioblastoma resistance []. Exploring its interaction with other signaling pathways downstream of FKBP51/PD-L1 is vital. Additionally, investigating its efficacy in vivo using animal models and comparing its effects to other potential therapeutic strategies will provide valuable insights. Given FKBP51's implication in various psychiatric disorders, obesity, and chronic pain [], exploring this compound's potential in these areas could also be beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.